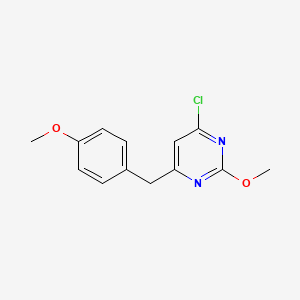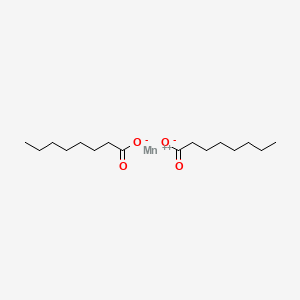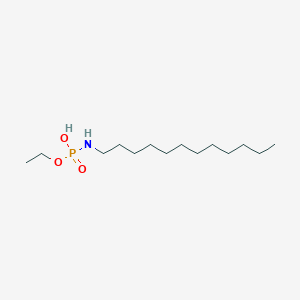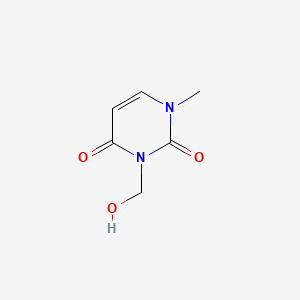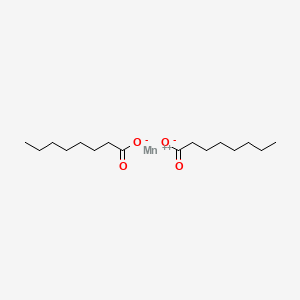
Manganese octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese octanoate is a chemical compound formed by the combination of manganese, a transition metal, and octanoic acid. It is often represented by the formula Mn(OOCCH2)7CH3. This compound is known for its distinctive octahedral structure, which imparts remarkable stability and reactivity. This compound is widely used as a catalyst in various industrial processes, particularly in the polymer industry, paints, coatings, and as an additive in fuels and lubricants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese octanoate is typically synthesized through the reaction of manganese(II) sulfate monohydrate with 2-ethylhexanoic acid. The reaction is carried out in a solvent, often a petroleum-based solvent, under controlled temperature and pressure conditions. The resulting product is a clear brown solution containing approximately 6% manganese .
Industrial Production Methods: In industrial settings, this compound is produced by reacting manganese salts with octanoic acid in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified and formulated into a solution suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Manganese octanoate undergoes several types of chemical reactions, including:
Oxidation: It acts as a catalyst in oxidation reactions, facilitating the conversion of organic compounds into their oxidized forms.
Reduction: It can also participate in reduction reactions, although this is less common.
Substitution: this compound can undergo substitution reactions where the octanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxygen or air, and the reactions are typically carried out at elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen or hydrazine may be used.
Substitution Reactions: Various ligands can be introduced under controlled conditions to replace the octanoate ligand.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In oxidation reactions, the products are often oxidized organic compounds, while in substitution reactions, the products are new manganese complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Manganese octanoate has a wide range of applications in scientific research, including:
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of manganese’s role in enzymatic reactions.
Medicine: While not widely used in medicine, this compound’s catalytic properties are being explored for potential therapeutic applications.
Industry: It is extensively used in the production of paints and coatings as a drier, accelerating the oxidation and drying process.
Wirkmechanismus
Manganese octanoate exerts its effects primarily through its catalytic properties. It accelerates chemical reactions by lowering the activation energy required for the transformation of reactants into products. This is particularly notable in polymerization reactions, where it helps control the molecular weight and structure of the resulting polymers. The compound’s octahedral structure and solubility in organic solvents enhance its effectiveness as a catalyst .
Vergleich Mit ähnlichen Verbindungen
Manganese octanoate can be compared with other manganese-based compounds such as manganese acetate, manganese chloride, and manganese sulfate. While all these compounds contain manganese, this compound is unique due to its specific structure and solubility properties, which make it particularly effective as a catalyst in various industrial processes. Other similar compounds include:
Manganese acetate: Used in textile dyeing and as a catalyst in organic synthesis.
Manganese chloride: Used in the production of dry cell batteries and as a precursor to other manganese compounds.
Manganese sulfate: Used as a fertilizer and in animal feed to provide essential manganese nutrients.
Eigenschaften
CAS-Nummer |
18727-97-4 |
|---|---|
Molekularformel |
C16H30MnO4 |
Molekulargewicht |
341.34 g/mol |
IUPAC-Name |
manganese(2+);octanoate |
InChI |
InChI=1S/2C8H16O2.Mn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
SGLXWMAOOWXVAM-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Mn+2] |
Verwandte CAS-Nummern |
124-07-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


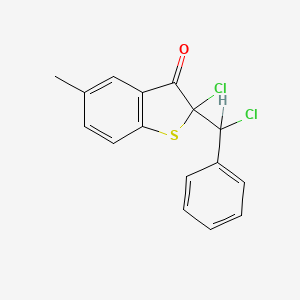
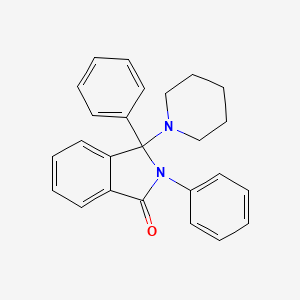

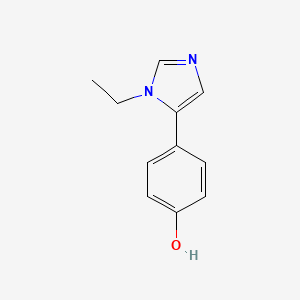

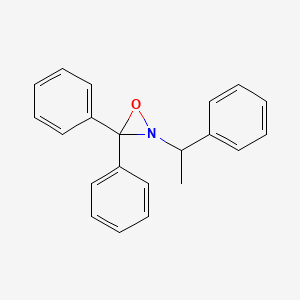
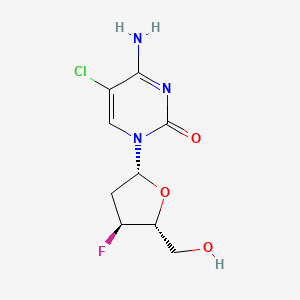
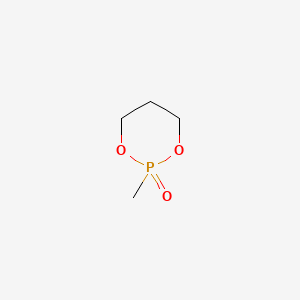
![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)

